Glucobrassicin-1-Sulfonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20N2O12S3 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
3-[(2Z)-2-sulfooxyimino-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethyl]indole-1-sulfonic acid |
InChI |
InChI=1S/C16H20N2O12S3/c19-7-11-13(20)14(21)15(22)16(29-11)31-12(17-30-33(26,27)28)5-8-6-18(32(23,24)25)10-4-2-1-3-9(8)10/h1-4,6,11,13-16,19-22H,5,7H2,(H,23,24,25)(H,26,27,28)/b17-12-/t11-,13-,14+,15-,16+/m1/s1 |
InChI Key |
JZFQZINWXSEVSO-URUUWQEUSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)O)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)O)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)O)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Contextualization Within Glucosinolate Metabolism
Glucosinolates are a well-known class of plant secondary metabolites, and their biosynthesis follows a complex, multi-step pathway. wikipedia.orgiarc.fr This process can be broadly divided into three stages: amino acid side-chain elongation, formation of the core glucosinolate structure, and secondary modifications of the side chain. maxapress.com
The formation of the core structure is a critical phase where Glucobrassicin-1-sulfonate's precursor, glucobrassicin (B1234704), is synthesized. The biosynthesis of indole (B1671886) glucosinolates begins with the amino acid tryptophan. wikipedia.orgmdpi.com Tryptophan is converted through several enzymatic steps to form a desulfoglucosinolate intermediate. nih.govresearchgate.net The final step in the formation of the glucosinolate core structure is the sulfation of this desulfo-precursor by sulfotransferase enzymes, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfur donor. nih.govresearchgate.netebi.ac.uk In Arabidopsis thaliana, the sulfotransferase AtST5a has been identified as responsible for the biosynthesis of tryptophan-derived glucosinolates like glucobrassicin. nih.gov
This compound is formed in a subsequent modification step where glucobrassicin itself serves as the direct precursor. oup.comnih.gov This involves a second sulfonation event, which is an unusual modification, where a sulfonate group is added to the nitrogen of the indole ring. nih.gov Studies with radiolabeled sulfur in Isatis tinctoria seedlings have demonstrated that glucobrassicin is synthesized first and is then converted to this compound. nih.govebi.ac.uk This suggests the existence of a specific sulfotransferase that catalyzes this final modification, although the precise enzyme has not been definitively identified.
The degradation of this compound follows a pattern identical to that of glucobrassicin. nih.gov When plant tissue is damaged, the enzyme myrosinase hydrolyzes the glucosinolate, leading to the release of glucose and an unstable aglycone. wikipedia.orgnih.gov This aglycone can then rearrange to form various breakdown products, including thiocyanate (B1210189) ions. nih.govwikipedia.org
Significance As a Specialized Metabolite in Plants
Tryptophan as a Precursor
The journey of this compound synthesis begins with the amino acid tryptophan. mdpi.com Tryptophan serves as the foundational molecule for all indole glucosinolates. encyclopedia.pub In the plant cell, tryptophan is converted into indole-3-acetaldoxime (IAOx), a critical intermediate that stands at a metabolic crossroads, leading to the production of not only indole glucosinolates but also the plant hormone auxin (indole-3-acetic acid) and the phytoalexin camalexin. pnas.orgnih.govnih.gov The commitment of IAOx to the glucosinolate pathway is a pivotal step in the biosynthesis of this compound. oup.com
Core Pathway Enzymes and Intermediates
The conversion of tryptophan to the final this compound molecule is orchestrated by a series of specialized enzymes. These enzymes catalyze distinct reactions, including oxidation, conjugation, glucosylation, and sulfonation, to build the characteristic glucosinolate core structure and introduce specific modifications.
Cytochrome P450 Monooxygenases (e.g., CYP79B2, CYP79B3, CYP83B1)
The initial and rate-limiting step in indole glucosinolate biosynthesis is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by cytochrome P450 monooxygenases of the CYP79 family, specifically CYP79B2 and CYP79B3 in the model plant Arabidopsis thaliana. pnas.orgnih.govsrce.hr These enzymes are functionally redundant and play a crucial role in directing tryptophan into the secondary metabolic pathway. pnas.orgbiorxiv.org
Following the formation of IAOx, another set of cytochrome P450 enzymes, the CYP83 family, comes into play. CYP83B1 is the key enzyme that metabolizes IAOx, converting it into an unstable aci-nitro intermediate. oup.comunl.eduuniprot.org This step is significant as it channels IAOx away from auxin biosynthesis and commits it to the glucosinolate pathway. oup.comnih.gov The activity of CYP83B1 is therefore critical in maintaining the balance between growth and defense responses in the plant. cas.cz
| Enzyme | Function | Substrate | Product |
| CYP79B2/CYP79B3 | Catalyze the conversion of tryptophan to indole-3-acetaldoxime. pnas.orgsrce.hr | Tryptophan | Indole-3-acetaldoxime (IAOx) |
| CYP83B1 | Metabolizes indole-3-acetaldoxime to an unstable aci-nitro intermediate. oup.comunl.edu | Indole-3-acetaldoxime (IAOx) | 1-aci-nitro-2-indolyl-ethane |
Thiohydroximate Formation
The unstable aci-nitro compound produced by CYP83B1 undergoes a non-enzymatic reaction with a thiol-containing compound, leading to the formation of an S-alkyl-thiohydroximate adduct. oup.com This adduct is then cleaved by a carbon-sulfur lyase, such as SUR1 in Arabidopsis, to generate a thiohydroximate. nih.govnih.gov This series of reactions introduces the first sulfur atom into the molecule, a defining feature of glucosinolates. encyclopedia.pub
Glucosylation Steps
The subsequent step involves the glucosylation of the thiohydroximate. This reaction is catalyzed by UDP-glucose:thiohydroximate S-glucosyltransferases (S-GTs), such as UGT74B1 in Arabidopsis. mdpi.comnih.gov These enzymes transfer a glucose molecule from UDP-glucose to the sulfur atom of the thiohydroximate, forming a desulfoglucosinolate. encyclopedia.pubnih.gov This glucosylation step is crucial for the stability and solubility of the glucosinolate precursor.
Sulfonation by Sulfotransferases (e.g., SOT16-18)
The final step in the core glucosinolate biosynthesis is sulfonation. This reaction is catalyzed by sulfotransferases (SOTs), which transfer a sulfate (B86663) group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the desulfoglucosinolate. encyclopedia.pubresearchgate.net In Arabidopsis, SOT16, SOT17, and SOT18 are the key sulfotransferases involved in this process. nih.govmdpi.com SOT16 shows a preference for indole desulfoglucosinolates, making it particularly relevant for the biosynthesis of glucobrassicin and its derivatives. encyclopedia.pubmdpi.comfrontiersin.org The sulfonation of glucobrassicin at the indole nitrogen leads to the formation of this compound. ebi.ac.uknih.gov
| Enzyme Family | Specific Enzymes (in Arabidopsis) | Function |
| Sulfotransferases (SOTs) | SOT16, SOT17, SOT18 | Catalyze the final sulfation step to form intact glucosinolates. encyclopedia.pubmdpi.com SOT16 specifically acts on indole desulfoglucosinolates. encyclopedia.pubmdpi.com |
Regulation of Biosynthesis
The biosynthesis of this compound and other indole glucosinolates is tightly regulated at multiple levels to meet the plant's developmental and environmental needs. This regulation primarily occurs at the transcriptional level, involving a network of transcription factors that respond to various internal and external cues.
Key transcriptional regulators include MYB transcription factors such as MYB34, MYB51, and MYB122, which specifically control the expression of indole glucosinolate biosynthetic genes. frontiersin.orgmdpi.comresearchgate.net These MYB factors are, in turn, regulated by various signaling pathways, including those mediated by plant hormones like jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577). frontiersin.orgnih.gov For instance, JA treatment has been shown to induce the expression of CYP79B2 and CYP79B3, leading to increased levels of indole glucosinolates. nih.gov
Furthermore, there is evidence of feedback regulation within the pathway. For example, in mutants lacking CYP79B2 and CYP79B3, there is an upregulation of genes involved in tryptophan and indole glucosinolate biosynthesis, suggesting a compensatory mechanism to counteract the low levels of pathway intermediates. biorxiv.orgresearchgate.net The CONSTITUTIVE PHOTOMORPHOGENIC 1/SUPPRESSOR OF PHYTOCHROME A-105 (COP1/SPA) complex, a key repressor of light signaling, has also been identified as a crucial component in regulating glucosinolate biosynthesis, linking it to light and growth signaling pathways. frontiersin.org Additionally, calcium-dependent protein kinases (CPKs) and mitogen-activated protein kinases (MAPKs) are involved in regulating the biosynthesis of indole glucosinolates in response to pathogens. nih.gov
Enzymatic Hydrolysis and Metabolic Fate of Glucobrassicin 1 Sulfonate
Myrosinase-Mediated Degradation Pathways
The degradation of glucobrassicin (B1234704) is primarily initiated by the enzyme myrosinase, which sets off a series of reactions leading to various breakdown products. taylorandfrancis.commdpi.com The specific metabolites formed depend on the chemical structure of the glucosinolate side chain and the prevailing reaction conditions. frontiersin.orgresearchgate.net
In intact plant tissue, glucobrassicin and the enzyme myrosinase are physically segregated. Glucosinolates are typically stored in the vacuole or specialized S-cells, while myrosinase is located in separate cells called myrosin cells or in different intracellular compartments. nih.govfrontiersin.org This separation prevents enzymatic activity. When the plant tissue is damaged through actions such as cutting, chewing by herbivores, or pathogen attack, the cellular integrity is compromised. nih.govnih.govresearchgate.net This disruption allows glucobrassicin to come into contact with myrosinase, thereby activating the hydrolysis process. researchgate.netresearchgate.net The complete conversion of intact glucosinolates can occur rapidly, often within approximately one minute of tissue damage. researchgate.net
The first step in the enzymatic hydrolysis of glucobrassicin is the cleavage of the β-thioglucosidic bond by myrosinase. nih.govresearchgate.net This reaction releases a molecule of β-D-glucose and forms a highly unstable intermediate aglycone, known as thiohydroximate-O-sulfonate. nih.govfrontiersin.orgfrontiersin.orgnih.gov This aglycone is transient and immediately undergoes spontaneous rearrangement. researchgate.netnih.gov This subsequent, non-enzymatic step involves a chemical process similar to a Lossen rearrangement, which results in the release of a sulfate (B86663) ion. nih.govresearchgate.net The nature of the final products is determined by the structure of the original glucosinolate's side chain and the physicochemical conditions of the medium. nih.govnih.gov
Plant myrosinases (official name: thioglucoside glucohydrolase, EC 3.2.1.147) are β-thioglucosidases that catalyze the hydrolysis of glucosinolates. mdpi.comnih.govfrontiersin.org These enzymes are responsible for initiating the plant's chemical defense system. mdpi.com The catalytic action of myrosinase involves the specific cleavage of the thio-linked glucose molecule from the glucosinolate structure. frontiersin.orgmdpi.com This enzymatic action is the committed step in the degradation pathway, leading to the formation of the unstable aglycone and subsequent breakdown products. frontiersin.orgmdpi.com The activity of myrosinase is crucial, as the parent glucosinolates exhibit little to no biological activity until they are hydrolyzed. frontiersin.org
| Step | Description | Key Molecules Involved | Location/Condition |
|---|---|---|---|
| Activation | Myrosinase and Glucobrassicin come into contact. | Glucobrassicin, Myrosinase | Upon plant tissue damage (e.g., cutting, chewing) nih.govresearchgate.net |
| Hydrolysis | Myrosinase cleaves the thioglucosidic bond. | β-D-glucose, Thiohydroximate-O-sulfonate (unstable aglycone) | Enzymatic reaction catalyzed by Myrosinase researchgate.netfrontiersin.org |
| Rearrangement | The unstable aglycone spontaneously rearranges. | Sulfate ion, Isothiocyanates or other products | Spontaneous chemical reaction (Lossen rearrangement) nih.govresearchgate.net |
Primary Hydrolysis Products
Following the formation of the unstable aglycone from glucobrassicin, a series of rapid reactions yield several primary products. The specific nature of these products is heavily influenced by the indole (B1671886) side chain of glucobrassicin.
The expected product from the rearrangement of the glucobrassicin-derived aglycone is an isothiocyanate (ITC), specifically indol-3-ylmethylisothiocyanate. wikipedia.orgmdpi.com However, this particular ITC is exceptionally unstable and has not been detected as a final product of the reaction. wikipedia.org Its high reactivity causes it to decompose or react with water almost immediately upon formation. wikipedia.orgfrontiersin.orgnih.gov This inherent instability distinguishes the hydrolysis of glucobrassicin from that of many other glucosinolates which produce more stable isothiocyanates. mdpi.comresearchgate.net
Due to the rapid degradation of the unstable indol-3-ylmethylisothiocyanate, other compounds are formed. mdpi.comresearchgate.net When isolated glucobrassicin is degraded by myrosinase, the observed hydrolysis products are primarily indole-3-carbinol (B1674136) (I3C) and the thiocyanate (B1210189) ion. wikipedia.org The formation of I3C is envisioned to result from the swift reaction of the unstable isothiocyanate with water. wikipedia.orgnih.gov While I3C is a significant product, it is important to note that it is not always the dominant degradation product when hydrolysis occurs within crushed plant tissue, where a multitude of other reaction pathways can occur. wikipedia.org The yield of I3C from glucobrassicin on a molar basis is estimated to be around 20%. frontiersin.orgnih.gov
| Intermediate Product | Status | Final Product(s) | Formation Pathway |
|---|---|---|---|
| Indol-3-ylmethylisothiocyanate | Highly unstable, not detected wikipedia.org | Indole-3-Carbinol (I3C), Thiocyanate ion | Rapid reaction of the unstable isothiocyanate with water wikipedia.orgnih.gov |
| Indole-3-acetonitrile (B3204565) | Also formed | Indole-3-acetonitrile | Alternate pathway from the unstable intermediate, promoted by certain proteins mdpi.comresearchgate.net |
Diversification of Degradation Products
The fate of the aglycone formed after glucose and sulfate release is not fixed. Its transformation is highly dependent on various factors, including the presence of specific proteins and the physicochemical conditions of the reaction environment. This leads to a diverse array of final breakdown products.
A major alternative pathway for the degradation of the glucobrassicin aglycone is the formation of nitriles, predominantly Indole-3-Acetonitrile (IAN). researchgate.netnih.gov Instead of forming an isothiocyanate, the unstable aglycone can rearrange to produce IAN. researchgate.netfrontiersin.org This pathway is particularly favored under acidic conditions. researchgate.net The formation of IAN from glucobrassicin is a significant metabolic route in members of the Brassicales order. nih.govresearchgate.net IAN itself is a biologically important molecule, serving as a precursor for the synthesis of the plant hormone auxin (indole-3-acetic acid, IAA). nih.govresearchgate.net
The diversion of glucobrassicin hydrolysis toward nitrile formation is not solely spontaneous but is often directed by a class of proteins known as Nitrile Specifier Proteins (NSPs). nih.govresearchgate.netnih.gov These proteins interact with the myrosinase-glucosinolate system to promote the formation of nitriles at the expense of isothiocyanates. psu.eduresearchgate.net In the model plant Arabidopsis thaliana, five genes encoding NSPs have been identified. nih.gov Research has shown that NSP1 and NSP5, in particular, are expressed in leaves and play a major role in directing the breakdown of indole glucosinolates like glucobrassicin towards the formation of IAN. nih.govnih.gov The activity of NSPs is dependent on the presence of ferrous ions (Fe²⁺). nih.gov
The formation of epithionitriles is a characteristic degradation pathway for glucosinolates that possess a terminal double bond in their side chain (alkenyl glucosinolates). d-nb.infonih.gov This reaction is catalyzed by the Epithiospecifier Protein (ESP). frontiersin.orgd-nb.info Glucobrassicin, being an indole glucosinolate, lacks this alkenyl structure and therefore does not form epithionitriles.
However, its hydrolysis yields other significant byproducts. Besides IAN and the thiocyanate ion, a key product formed at neutral pH is indole-3-carbinol (I3C). wikipedia.orgresearchgate.netucanr.edu I3C is chemically unstable, especially in acidic environments like the stomach, where it can undergo condensation to form a mixture of oligomeric products. nih.govfrontiersin.org The predominant of these is 3,3'-diindolylmethane (DIM). nih.govfrontiersin.orgresearchgate.net
The profile of degradation products from glucobrassicin is heavily influenced by the pH of the reaction medium. nih.govnih.gov
Acidic pH: Low pH conditions (pH < 5) generally favor the formation of nitriles, such as Indole-3-Acetonitrile (IAN). researchgate.netresearchgate.netnih.gov
Neutral pH: At neutral pH (around 7), the hydrolysis of glucobrassicin tends to yield indole-3-carbinol and the thiocyanate ion. researchgate.netnih.gov
Alkaline pH: More alkaline conditions can also alter the stability and degradation pathways of the intermediates. For 4-hydroxybenzyl isothiocyanate, alkaline pH was shown to decrease its stability and promote the formation of the thiocyanate ion. acs.orgnih.gov
Studies have systematically shown that adjusting the pH can significantly shift the balance of hydrolysis products. For instance, changing the pH to acidic (pH 4) or basic (pH 8) values has been demonstrated to considerably increase isothiocyanate formation from other glucosinolates, whereas endogenous plant pH often favors nitrile and epithionitrile production. nih.gov The presence of ferrous ions (Fe²⁺) is another critical factor, acting as a necessary cofactor for the activity of specifier proteins like NSPs and ESPs. acs.org
Table 1: Effect of pH on Glucobrassicin Hydrolysis Products
| pH Condition | Primary Hydrolysis Product(s) | Reference |
|---|---|---|
| Acidic (e.g., pH 3-5) | Indole-3-Acetonitrile (IAN) | researchgate.net |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Glucobrassicin-1-Sulfonate / Glucobrassicin | |
| Indole-3-Acetonitrile | IAN |
| Indole-3-Carbinol | I3C |
| 3,3'-Diindolylmethane | DIM |
| Indol-3-ylmethylisothiocyanate | |
| 4-hydroxybenzyl glucosinolate | |
| Thiocyanate ion | SCN⁻ |
| Glucose | |
| Sulfate | SO₄²⁻ |
Further Metabolism of Indolic Degradation Products in Plants
Following the initial enzymatic breakdown of the parent indole glucosinolate, glucobrassicin, the resulting degradation products undergo further metabolic conversions within the plant. These subsequent pathways lead to the formation of biologically significant molecules, including the principal plant auxin, Indole-3-Acetic Acid (IAA), and the condensation product, 3,3'-Diindolylmethane (DIM).
One of the key degradation products of glucobrassicin is Indole-3-acetonitrile (IAN). In many plant species, particularly within the Brassicaceae family, IAN serves as a precursor in a tryptophan-independent pathway for the synthesis of Indole-3-Acetic Acid (IAA), a vital plant hormone. biologydiscussion.comresearchgate.net This conversion is a critical metabolic step, linking glucosinolate metabolism to auxin homeostasis.
The primary mechanism for this conversion involves the action of nitrilase enzymes, which hydrolyze the nitrile group of IAN to a carboxylic acid, yielding IAA. biologydiscussion.com The efficiency and rate of this conversion can vary significantly between different plant species, which in turn affects the observed auxin activity of exogenously applied IAN. nih.gov For instance, research has demonstrated a direct correlation between the rate of IAN to IAA conversion and the timing of the growth response in various seedlings. nih.gov
In the model plant Arabidopsis, several tryptophan-requiring mutants have been shown to have elevated levels of both IAN and IAA, providing evidence for this tryptophan-independent pathway. biologydiscussion.com The synthesis of IAN from the breakdown of glucobrassicin is considered a unique characteristic of the members of the Brassicales order. researchgate.net
| Plant Species | Rate of IAN to IAA Conversion | Latent Period in Growth Response | Observed Growth Promotion |
|---|---|---|---|
| Wheat (Triticum aestivum L.) | Rapid | Short | Yes |
| Corn (Zea mays L.) | Slow | Long | Yes |
| Peas (Pisum sativum L.) | No Conversion | N/A | No Measurable Response |
This table summarizes findings on the relationship between the in vivo conversion of Indole-3-acetonitrile (IAN) to Indole-3-Acetic Acid (IAA) and the subsequent growth response in coleoptiles of different plant species. Data indicates that growth promotion by IAN is dependent on its metabolic conversion to IAA. nih.gov
3,3'-Diindolylmethane (DIM) is another significant metabolic product derived from glucobrassicin breakdown, although its formation is not a direct enzymatic product. wikipedia.org The primary enzymatic hydrolysis of glucobrassicin by myrosinase, especially under neutral pH conditions, yields an unstable intermediate, indol-3-ylmethylisothiocyanate. ucanr.eduwikipedia.org This compound rapidly reacts with water to form Indole-3-carbinol (I3C). ucanr.eduwikipedia.org
In the acidic environment of damaged plant tissues or during digestion, I3C undergoes an acid-catalyzed condensation reaction. mdpi.com This process involves two molecules of I3C joining together to form the more stable dimeric compound, 3,3'-Diindolylmethane. mdpi.comnih.govresearchgate.net Therefore, DIM is considered a major digestive product of Indole-3-carbinol. researchgate.net While the initial hydrolysis is enzymatic, the subsequent formation of DIM is a chemical transformation influenced by the local pH. researchgate.net
The relative yields of different glucobrassicin breakdown products, including the I3C precursor to DIM, are influenced by reaction conditions such as pH and the presence of light. ucanr.edu
| Condition | Time for Near-Complete Degradation | Major Degradation Products | Notes |
|---|---|---|---|
| Neutral pH | ~1 hour | Indole-3-carbinol (I3C) | I3C can be further converted to DIM. This process is photosensitive. |
| Acidic pH | ~24 hours | Indole-3-acetonitrile (IAN), Indole-3-carbinol (I3C) | Light was observed to have no effect on the rate of formation or relative proportions of products. |
This table outlines the results of the enzymatic breakdown of Glucobrassicin (GBS) by myrosinase, highlighting how pH conditions affect the speed of the reaction and the primary indole compounds formed. ucanr.edu
Physiological and Ecological Roles of Glucobrassicin 1 Sulfonate in Plants
Plant Defense Mechanisms
Glucobrassicin-1-sulfonate is an integral component of the plant's chemical defense system, providing protection against a wide array of biological adversaries.
Glucosinolates, including this compound, are widely recognized as defensive compounds against generalist herbivores. caldic.com The defensive properties of these compounds are not attributed to the intact glucosinolate itself, but rather to its hydrolysis products. pnas.org When plant tissue is damaged by a chewing insect, the glucosinolate-myrosinase system is activated. pnas.orgencyclopedia.pub This system brings glucosinolates into contact with the enzyme myrosinase, leading to the production of biologically active compounds such as isothiocyanates, nitriles, and thiocyanates. encyclopedia.pubnih.gov
These breakdown products are often toxic and act as deterrents to a diverse range of organisms, including insects. researchgate.net For instance, the feeding patterns of the generalist lepidopteran larvae, Helicoverpa armigera, on Arabidopsis thaliana leaves are influenced by the distribution of glucosinolates. pnas.org The larvae tend to avoid areas with higher concentrations of these compounds, such as the midvein and periphery of the leaf. pnas.org This avoidance behavior is not observed in myrosinase-mutant plants that cannot activate the glucosinolate defense. pnas.org
However, some specialist herbivores have evolved mechanisms to overcome this defense system. researchgate.net For example, the diamondback moth, Plutella xylostella, possesses a sulfatase enzyme in its gut that can desulfate glucosinolates, rendering them unable to be hydrolyzed by myrosinase and thus preventing the formation of toxic breakdown products. pnas.orgwikipedia.org This adaptation allows the moth to feed on plants containing glucosinolates. wikipedia.org In contrast, generalist herbivores, like Spodoptera exigua, can induce an increase in indole (B1671886) glucosinolates in the plant after feeding. cabidigitallibrary.org
Table 1: Response of Herbivores to Glucobrassicin (B1234704) and its Derivatives
| Herbivore Type | Example Species | Response to Glucosinolate Defense | Mechanism |
|---|---|---|---|
| Generalist | Helicoverpa armigera | Deterred from feeding | Toxicity of hydrolysis products |
| Generalist | Spodoptera exigua | Induces higher glucosinolate levels | Plant defense response |
| Specialist | Plutella xylostella | Overcomes defense | Detoxification via sulfatase enzyme |
| Specialist | Pieris rapae | Tolerates defense | Excretion of nitriles |
The glucosinolate-myrosinase system also plays a crucial role in defending against various plant pathogens. nih.gov The breakdown products of glucosinolates, particularly isothiocyanates, exhibit broad-spectrum antimicrobial activity. researchgate.netfrontiersin.org Research has shown that these compounds can inhibit the growth of fungi and bacteria. nih.gov
For example, 4-methoxyglucobrassicin (B122029), a derivative of glucobrassicin, has been identified as a signal molecule involved in plant defense against both fungi and bacteria. wikipedia.org Studies on Arabidopsis thaliana have demonstrated that glucosinolate-derived isothiocyanates can contribute to resistance against specific pathogens. nih.gov While some pathogens may not be significantly affected, the soil-borne fungus Fusarium oxysporum was found to be more aggressive on Arabidopsis mutants with impaired glucosinolate metabolism. nih.gov
Furthermore, the modification of glucosinolate content in Brassica oleracea has been linked to resistance against the necrotrophic pathogens Xanthomonas campestris pv. campestris and Sclerotinia sclerotiorum. csic.es An increase in indolic glucosinolates, such as glucobrassicin, was shown to be inhibitory to infection by Xcc. csic.es The degradation products of glucosinolates can also act as signaling molecules, triggering defense responses like the deposition of callose in the cell wall. mdpi.com
The term "mustard oil bomb" refers to the glucosinolate-myrosinase defense system. pnas.orgwikipedia.org This two-component system is characterized by the spatial separation of glucosinolates and the myrosinase enzyme within intact plant tissue. researchgate.netpnas.orgwikipedia.org Glucosinolates are typically stored in the vacuole, while myrosinase is located in the cytoplasm or in separate myrosin cells. researchgate.net
When a herbivore chews on the plant or a pathogen invades, the cellular compartments are disrupted, allowing the glucosinolates and myrosinase to mix. encyclopedia.pubnih.gov This interaction triggers the rapid hydrolysis of glucosinolates, leading to the formation of an unstable aglycone intermediate. encyclopedia.pub This intermediate then rearranges to form various biologically active compounds, including the pungent and toxic isothiocyanates, often referred to as mustard oils. encyclopedia.pubresearchgate.netwikipedia.org The sudden release of these toxic compounds acts as a "bomb," deterring the attacker. wikipedia.org
The diversity of glucosinolates, with over 100 different structures identified, is thought to be ecologically important, providing a broad spectrum of defense. pnas.org The specific breakdown products formed can depend on various factors, including the structure of the glucosinolate side chain, pH, and the presence of specifier proteins that can direct the reaction towards the formation of nitriles or epithionitriles instead of isothiocyanates. encyclopedia.pubfrontiersin.org
Abiotic Stress Responses
In addition to its role in biotic defense, this compound and related glucosinolates are involved in the plant's response to abiotic stresses such as drought and salinity.
Plants subjected to drought stress often exhibit changes in their glucosinolate profiles. In Arabidopsis thaliana, drought stress experiments have shown an increase in the content of glucobrassicin in both shoots and roots compared to control plants. frontiersin.orgnih.gov Deuterium (B1214612) labeling studies indicated a high turnover rate for glucobrassicin during drought conditions, suggesting its active involvement in the stress response. frontiersin.orgnih.gov
Under severe drought stress, the expression of genes responsible for the degradation of glucobrassicin and the conversion of its breakdown products is elevated. frontiersin.orgnih.gov One of the breakdown products of glucobrassicin is indole-3-acetonitrile (B3204565) (IAN), which can be converted to the plant hormone indole-3-acetic acid (IAA), also known as auxin. frontiersin.org This suggests that glucobrassicin may serve as a source for auxin synthesis under drought conditions, a crucial hormone for regulating plant growth and development. frontiersin.org
In various Brassica oleracea varieties, the amount of glucobrassicin was observed to increase under water stress conditions in some cultivars, while it decreased in others, indicating a complex and genotype-dependent response. mdpi.com
Table 2: Changes in Glucobrassicin Content in Response to Drought Stress
| Plant Species | Tissue | Drought Condition | Change in Glucobrassicin Content | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana | Shoots and Roots | Severe | Increased | nih.gov, frontiersin.org |
| Brassica oleracea var. botrytis | Leaves | Water Stress | Increased | mdpi.com |
| Brassica oleracea var. cross | Leaves | Water Stress | Increased | mdpi.com |
| Brassica oleracea var. italica | Leaves | Water Stress | Decreased | mdpi.com |
Salinity is another major abiotic stress that affects plant secondary metabolism, including the accumulation of glucosinolates. nih.gov The response of glucosinolate levels to salinity can vary depending on the plant species, the specific glucosinolate, and the severity of the stress.
In broccoli (Brassica oleracea var. italica), treatment with high concentrations of NaCl led to an increase in indole glucosinolates, including glucobrassicin, in 7-day-old sprouts. nih.gov Conversely, in another study on broccoli seedlings, the application of NaCl resulted in a decrease in both individual and total indole glucosinolates compared to control plants. aloki.hu
In the halophyte Lepidium latifolium, increasing salinity stress led to a decrease in the concentration of aromatic glucosinolates like glucobrassicin, while aliphatic glucosinolates increased. researchgate.net Similarly, in Brassica carinata microgreens, glucobrassicin content was promoted under fluorescent and combined blue and red light conditions in non-saline environments. mdpi.com These varied responses highlight the complex interplay between genetic factors and environmental conditions in regulating glucosinolate metabolism. nih.gov
Modulation under Extreme Temperatures
The concentration of glucosinolates in plants is not static; it is dynamically regulated by various environmental factors, including temperature. srce.hr Research on different species within the Brassicaceae family indicates that temperature stress can significantly alter the profile and concentration of these compounds. Studies on turnips (Brassica rapa) have shown that high-temperature treatments can lead to a substantial increase in total glucosinolate content in both shoots and roots compared to low-temperature conditions. ashs.orgashs.org Specifically, the concentration of indolic glucosinolates, the class to which this compound belongs, is markedly affected. For instance, in turnips, high temperatures dramatically elevated the levels of 1-methoxyglucobrassicin, another indole glucosinolate. ashs.orgashs.org Similarly, short-term high-temperature stress (40°C) on pakchoi seedlings significantly increased the content of both aliphatic and indolic glucosinolates. researchgate.net
While direct studies on the temperature modulation of this compound are limited, the consistent response of its parent compound, Glucobrassicin, and other related indole glucosinolates suggests a similar pattern. For example, prolonged heat stress on Brassica napus was found to decrease the content of Glucobrassicin in the leaves. reading.ac.uk Conversely, other studies have reported an increase in indole glucosinolates under heat. ashs.orgresearchgate.net This variability highlights that the response is specific to the plant species, the duration and intensity of the temperature stress, and the specific plant tissue being analyzed. ashs.org The accumulation of these secondary metabolites is often considered a plant's defense mechanism against stress. peerj.com
Involvement in Reactive Oxygen Species (ROS) Signaling
Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are produced as by-products of normal aerobic metabolism but their generation is significantly enhanced under conditions of stress, including physical wounding or pathogen attack. nih.govmdpi.comnih.gov Beyond their potential to cause oxidative damage, ROS are now recognized as crucial signaling molecules in plants, mediating a wide range of physiological responses. nih.govmdpi.com
There is compelling evidence linking ROS signaling to the biosynthesis of indole glucosinolates. When a plant's tissue is damaged, it triggers a burst of ROS, which in turn activates defense-related gene expression. ishs.orgmaxapress.com A study on wounded broccoli florets demonstrated this relationship clearly. The physical wounding induced a significant increase in total glucosinolates, particularly the indole glucosinolates Glucobrassicin, Neoglucobrassicin (B1238046), and 4-hydroxyglucobrassicin. ishs.org Crucially, when ROS biosynthesis was chemically inhibited, the wound-induced accumulation of these indole glucosinolates was completely repressed. ishs.org This indicates that ROS act as a critical upstream signal necessary for initiating the synthesis of these defense compounds. Although this compound was not specifically measured in this study, its direct precursor is Glucobrassicin, suggesting its synthesis is also likely governed by ROS-mediated defense pathways. nih.govnih.gov
Interactions with Biotic Environment
Influence on Specialized Herbivores and Oviposition Behavior
The glucosinolate-myrosinase system is a classic example of a co-evolved plant defense mechanism. researchgate.netnih.gov While the hydrolysis products are toxic or deterrent to generalist herbivores, specialist insects that have adapted to feed on Brassicaceae plants have overcome these defenses. nih.govcabidigitallibrary.org For these specialists, glucosinolates are not a deterrent but rather serve as essential chemical cues for host plant recognition and acceptance. wur.nlcsic.es
Indole glucosinolates, including Glucobrassicin, play a particularly significant role in the oviposition (egg-laying) behavior of certain specialist Lepidoptera. csic.es Glucobrassicin has been identified as a highly active oviposition stimulant for cabbage white butterflies, such as the small white (Pieris rapae) and the large white (Pieris brassicae). wikipedia.orgnih.gov Gravid females use these compounds to identify suitable host plants for their offspring. The presence and concentration of specific glucosinolates on the leaf surface can determine the plant's attractiveness for egg-laying. nih.gov This chemical signaling is so crucial that the profile of glucosinolates can dictate host preference even among different plants of the same species. nih.gov While the specific effect of this compound has not been isolated, its presence alongside its precursor Glucobrassicin in plants like woad (Isatis tinctoria) suggests it is part of the chemical signature recognized by these adapted insects. nih.govnih.gov
Allelopathic Effects on Other Plants
Allelopathy refers to the phenomenon where one plant releases chemical compounds that influence the germination, growth, or survival of neighboring plants. nih.govmdpi.com There is evidence to suggest that indole glucosinolates may play a role in the allelopathic interactions of Brassicaceae. A notable study on woad (Isatis tinctoria), a plant known to contain high levels of Glucobrassicin, Neoglucobrassicin, and this compound, provided insight into this mechanism. nih.govnih.gov
In a laboratory setting, sterile woad seedlings were found to excrete significant amounts of Glucobrassicin and Neoglucobrassicin from their roots into the culture medium. nih.govnih.gov The researchers proposed that this excretion could be of ecological importance, potentially explaining the well-known detrimental effect that woad and other cruciferous crops have on subsequent plantings in the same soil. nih.govnih.gov The release of these water-soluble glucosinolates or their breakdown products into the rhizosphere could inhibit the germination and growth of competing plant species, giving the woad plant a competitive advantage. mdpi.comopenagrar.de
Interactions with Microbial Communities (e.g., Myrosinase activity of colonic bacteria)
When Brassicaceae plants are consumed, the fate of their glucosinolates depends on how the food is prepared. The plant enzyme myrosinase, which hydrolyzes glucosinolates into bioactive compounds like isothiocyanates, is typically deactivated by heat during cooking. frontiersin.orgnih.gov However, this does not mean the glucosinolates pass through the digestive system unchanged.
Intact glucosinolates, such as this compound, can reach the colon where they encounter the vast intestinal microbiota. frontiersin.org It has been established that several species of human gut bacteria possess myrosinase-like enzymatic activity and can metabolize these compounds. nih.govmdpi.comnih.govmdpi.com Bacterial genera including Bacteroides (e.g., Bacteroides thetaiotaomicron), Bifidobacterium, Lactobacillus, and Enterococcus have been shown to hydrolyze dietary glucosinolates. mdpi.comslu.se This microbial action releases the bioactive breakdown products from the parent glucosinolate. frontiersin.orgmdpi.com The efficiency of this conversion and the specific types of metabolites produced can vary significantly between individuals, depending on the composition of their unique gut microbiome. nih.gov This bacterial metabolism is a key factor in the bioavailability of glucosinolate hydrolysis products from cooked cruciferous vegetables. nih.gov
Role in Plant Growth and Development
Beyond their roles in defense and ecological interactions, there is evidence that indole glucosinolates are integrated with plant growth and development pathways. Specifically, they are linked to the metabolism of auxin, a critical class of plant hormones that regulates numerous processes, including cell elongation and division. nih.govfrontiersin.org
Long-term observations of indole glucosinolate levels in woad showed that the concentrations of Glucobrassicin, Neoglucobrassicin, and this compound change throughout the plant's life, with patterns that are consistent with a role as auxin precursors during the period of flower stem elongation. nih.govnih.gov A more direct biochemical link has been established through the degradation pathway of Glucobrassicin. It can be broken down to form indole-3-acetonitrile (IAN), which is a known precursor for the synthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. frontiersin.org Research on Arabidopsis thaliana under drought stress has shown that the turnover of Glucobrassicin increases, contributing to the plant's pool of IAA. frontiersin.org This suggests that the conversion of Glucobrassicin to auxin represents an alternative biosynthetic pathway that plants can utilize, particularly under stress conditions, to regulate growth and development. frontiersin.org As a sulfated derivative of Glucobrassicin, this compound is part of this metabolic network linked to hormone biosynthesis. nih.gov
Relationship with Auxin Homeostasis and Signaling
The connection between this compound and auxin, a critical class of plant hormones that regulate growth and development, is primarily through its relationship with its precursor, glucobrassicin. nih.govfrontiersin.org Glucobrassicin itself is synthesized from tryptophan, the same precursor for the primary plant auxin, indole-3-acetic acid (IAA). frontiersin.orgwikipedia.org This shared biosynthetic origin points to a potential regulatory interplay between indole glucosinolate metabolism and auxin homeostasis.
Long-term studies on the levels of glucobrassicin, neoglucobrassicin, and this compound in woad plants have shown that their concentrations change in a manner consistent with the idea that they could serve as auxin precursors, particularly during the elongation of the flower stem. nih.govoup.com The breakdown of glucobrassicin can lead to the formation of indole-3-acetonitrile (IAN), which can then be converted to IAA. frontiersin.orgresearchgate.net This pathway represents an alternative route for auxin biosynthesis, particularly in members of the Brassicaceae family. frontiersin.orgfrontiersin.org
The enzymatic breakdown of glucosinolates is a controlled process. frontiersin.org The presence of specific proteins, known as nitrile specifier proteins (NSPs), can direct the hydrolysis of glucobrassicin towards the production of IAN, thereby influencing the pool of auxin precursors. frontiersin.orgresearchgate.net Furthermore, modeling experiments have suggested that breakdown products of glucobrassicin, such as indole-3-carbinol (B1674136) (I3C), can act as auxin antagonists by interfering with the auxin receptor TRANSPORT INHIBITOR RESPONSE 1 (TIR1). frontiersin.orgresearchgate.net This dual potential—to either contribute to the auxin pool or to antagonize auxin signaling—highlights the intricate role of the glucobrassicin metabolic pathway in regulating auxin homeostasis.
While direct studies on this compound's specific role in auxin signaling are less common, its formation from glucobrassicin suggests it is part of this broader regulatory network. nih.govebi.ac.uk Research indicates that glucobrassicin is the precursor to both neoglucobrassicin and this compound. nih.gov The conversion of glucobrassicin to this compound involves a sulfation step. ebi.ac.uk This modification could potentially alter its stability, transport, or interaction with enzymes and receptors, thereby indirectly influencing auxin pathways.
Impact on Root Development and Exudation
The influence of glucobrassicin-derived compounds extends to root architecture and the chemical composition of root exudates. While this compound itself is not typically found in the roots of woad seedlings, its precursors, glucobrassicin and neoglucobrassicin, are synthesized in sterile root cultures. nih.govoup.com
A significant finding is the exudation of glucobrassicin and neoglucobrassicin from the roots of intact, sterile seedlings. nih.govoup.com This release of indole glucosinolates into the rhizosphere could have ecological implications, potentially explaining the observed negative effects of woad and other cruciferous plants on subsequent crops. nih.govoup.com Root exudates play a crucial role in structuring the microbial communities in the rhizosphere and can act as signaling molecules. mdpi.comfrontiersin.org The exudation of these compounds suggests a mechanism by which the plant can influence its immediate soil environment.
The breakdown products of exuded glucosinolates can have allelopathic effects, inhibiting the growth of other plants. nrel.gov For instance, aqueous extracts containing glucosinolate hydrolysis products can inhibit the growth of other plant species. nrel.gov While intact glucosinolates are generally water-soluble, 3-indolylmethyl glucosinolate (glucobrassicin) has been shown to inhibit plant growth. nrel.gov
The internal balance of glucobrassicin and its derivatives can also affect root development through the modulation of auxin levels. Auxin is a key regulator of root growth, and alterations in its concentration or signaling can have profound effects. The potential for glucobrassicin breakdown products to either supplement the auxin pool or antagonize its action suggests a mechanism for fine-tuning root development in response to various cues. frontiersin.orgresearchgate.net For example, under certain stress conditions like drought, there is evidence for increased breakdown of glucobrassicin to IAN, which is then used for IAA synthesis, suggesting a role in stress-adaptive root growth. researchgate.net
Genetics and Molecular Biology of Glucobrassicin 1 Sulfonate Production
Identification and Characterization of Biosynthetic Genes
The biosynthesis of glucosinolates, including glucobrassicin-1-sulfonate, involves a series of enzymatic reactions catalyzed by proteins encoded by specific gene families. The core structure of glucosinolates is synthesized in a three-stage process: side-chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. mdpi.com For this compound, which is derived from tryptophan, the latter two stages are particularly relevant.
Gene Family Analysis (e.g., CYP450s, Sulfotransferases, Myrosinases)
Cytochrome P450s (CYP450s): This large and diverse group of enzymes plays a crucial role in the biosynthesis of glucosinolates. mdpi.com Specifically, CYP79B2 and CYP79B3 are involved in the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a key intermediate in the biosynthesis of indole (B1671886) glucosinolates. wikipedia.orgmdpi.com Following this, another P450 enzyme, CYP83B1, catalyzes the conversion of IAOx to 1-aci-nitro-2-indolyl-ethane. wikipedia.orgfrontiersin.org These initial steps are foundational for the subsequent formation of the glucobrassicin (B1234704) backbone. Further modifications, such as hydroxylation, which are critical for the diversity of indole glucosinolates, are also catalyzed by CYP450 enzymes, including those from the CYP81F family. researchgate.net
Sulfotransferases (SOTs): The final step in the biosynthesis of the core glucosinolate structure is the sulfation of the desulfo-glucosinolate precursor. nih.govnih.gov This reaction is catalyzed by sulfotransferases, which transfer a sulfonate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the desulfo-glucosinolate. researchgate.netfrontiersin.org In Arabidopsis thaliana, three cytosolic sulfotransferases, AtSOT16, AtSOT17, and AtSOT18, have been identified as being responsible for this sulfation step. frontiersin.org AtSOT16, also known as AtST5a, shows a preference for tryptophan-derived desulfoglucosinolates, suggesting its role in glucobrassicin biosynthesis. nih.govuniprot.org The formation of this compound involves an additional sulfation step, indicating the action of a specific sulfotransferase on the indole ring of glucobrassicin.
Myrosinases: While not directly involved in the biosynthesis of this compound, myrosinases are critical enzymes in the glucosinolate system. nih.gov They are thioglucoside glucohydrolases that are physically separated from glucosinolates in intact plant tissue. wikipedia.orgresearchgate.net Upon tissue damage, myrosinases come into contact with glucosinolates and hydrolyze them into various biologically active compounds, such as isothiocyanates, nitriles, and thiocyanates. nih.govresearchgate.net This "mustard oil bomb" is a key defense mechanism for the plant. nih.gov The hydrolysis of glucobrassicin by myrosinase is expected to yield the unstable indol-3-ylmethylisothiocyanate, which rapidly reacts with water to form indole-3-carbinol (B1674136) and thiocyanate (B1210189) ions. wikipedia.org There are both classical myrosinases (TGGs) and atypical myrosinases (e.g., PEN2, PYK10) that differ in their substrate specificities and catalytic mechanisms. nih.govfrontiersin.org
Table 1: Key Gene Families in this compound Metabolism
| Gene Family | Key Genes | Function |
|---|---|---|
| Cytochrome P450s | CYP79B2, CYP79B3 | Conversion of tryptophan to indole-3-acetaldoxime. wikipedia.orgmdpi.com |
| CYP83B1 | Conversion of indole-3-acetaldoxime to 1-aci-nitro-2-indolyl-ethane. wikipedia.orgfrontiersin.org | |
| CYP81F family | Hydroxylation of the indole ring. researchgate.net | |
| Sulfotransferases | AtSOT16 (AtST5a) | Sulfation of desulfo-glucobrassicin to form the core structure. nih.govuniprot.org |
| Myrosinases | TGG1, TGG2 | Hydrolysis of glucosinolates upon tissue damage. oup.com |
| PEN2, PYK10 | Atypical myrosinases with activity towards indole glucosinolates. frontiersin.org |
Expression Profiling of Genes Involved in Metabolism
The expression levels of glucosinolate biosynthetic genes are closely linked to the accumulation of specific glucosinolates. Studies in various Brassica species have shown that the expression of genes involved in both aliphatic and indolic glucosinolate biosynthesis varies depending on the genotype and tissue type. kribb.re.krfrontiersin.org For instance, the expression of CYP79B2 and CYP79B3 is highly induced by methyl jasmonate treatment, leading to an increase in indole glucosinolate content. nih.govresearchgate.net Similarly, the expression of sulfotransferase genes like ST5b has been associated with the accumulation of certain aliphatic glucosinolates. kribb.re.kr In Brassica rapa, the expression of CYP79B2 and the aliphatic biosynthesis gene CYP83A1 is induced in roots upon herbivory, indicating a localized defense response. frontiersin.org The expression patterns of homologous genes can also differ between closely related species, suggesting functional divergence. nih.gov
Transcriptional Regulatory Networks
The biosynthesis of glucosinolates is tightly regulated at the transcriptional level by a complex network of transcription factors and signaling pathways. This ensures that the production of these defense compounds is coordinated with the plant's developmental stage and in response to environmental cues.
Identification of Key Transcription Factors (e.g., MYB28, MYB29, MYB34, MYB51, MYB76, MYB122)
A family of R2R3-MYB transcription factors plays a central role in regulating glucosinolate biosynthesis. mdpi.commdpi.com These transcription factors are divided into two main groups that control the production of either aliphatic or indolic glucosinolates.
Indolic Glucosinolate Regulators: MYB34, MYB51, and MYB122 are the primary positive regulators of indolic glucosinolate biosynthesis. mdpi.comoup.com They activate the promoters of genes involved in the tryptophan-derived glucosinolate pathway, such as CYP79B genes. mdpi.com Overexpression of MYB51 (also known as HIG1) leads to increased accumulation of indolic glucosinolates. researchgate.net The differential expression of these MYB genes in response to various stimuli allows for fine-tuning of the indolic glucosinolate profile. frontiersin.org
Aliphatic Glucosinolate Regulators: MYB28, MYB29, and MYB76 are the key transcription factors controlling the biosynthesis of aliphatic glucosinolates derived from methionine. mdpi.comoup.com MYB28 is considered the dominant regulator in this pathway. oup.com
These MYB transcription factors often work in concert with basic helix-loop-helix (bHLH) transcription factors to regulate glucosinolate gene expression. nih.gov
Table 2: Key Transcription Factors in Glucosinolate Biosynthesis
| Transcription Factor | Regulatory Role | Target Genes |
|---|---|---|
| MYB34 | Positive regulator of indolic glucosinolates. mdpi.comoup.com | CYP79B2, CYP79B3 mdpi.com |
| MYB51 (HIG1) | Positive regulator of indolic glucosinolates. wikipedia.orgmdpi.com | Promoters of indolic glucosinolate biosynthetic genes. researchgate.net |
| MYB122 | Positive regulator of indolic glucosinolates. mdpi.comoup.com | CYP79B genes mdpi.com |
| MYB28 | Primary positive regulator of aliphatic glucosinolates. mdpi.comoup.com | Aliphatic glucosinolate biosynthetic genes. mdpi.com |
| MYB29 | Positive regulator of aliphatic glucosinolates. mdpi.comoup.com | Aliphatic glucosinolate biosynthetic genes. mdpi.com |
| MYB76 | Positive regulator of aliphatic glucosinolates. mdpi.comoup.com | Aliphatic glucosinolate biosynthetic genes. mdpi.com |
Signaling Pathways Modulating Gene Expression (e.g., Jasmonate, Ethylene)
Phytohormone signaling pathways, particularly those involving jasmonate (JA) and ethylene (B1197577) (ET), are crucial in modulating the expression of glucosinolate biosynthetic genes, especially in response to biotic and abiotic stresses.
Jasmonate Signaling: The jasmonate signaling pathway is a key regulator of indole glucosinolate biosynthesis. nih.gov Treatment with methyl jasmonate (MeJA) strongly induces the expression of MYB34, MYB51, and MYB122, as well as downstream biosynthetic genes like CYP79B2 and CYP79B3, leading to a significant increase in the accumulation of indole glucosinolates. researchgate.netnih.gov The transcription factor MYC2, a central component of JA signaling, interacts with JAZ repressor proteins. mdpi.com In response to JA, JAZ proteins are degraded, releasing MYC2 to activate the expression of JA-responsive genes, including those involved in glucosinolate biosynthesis. mdpi.comoup.com
Ethylene Signaling: The ethylene signaling pathway also influences glucosinolate metabolism, often in conjunction with the jasmonate pathway. nih.gov For example, ethylene can induce the expression of AtST5a, a sulfotransferase involved in tryptophan-derived glucosinolate biosynthesis. nih.gov The interplay between JA and ET signaling allows for a nuanced response to different stresses. For instance, herbivory might predominantly activate the MYC2-branch of JA signaling, while rhizobacterial colonization can induce the ORA59-branch, which is regulated by both JA and ET. nih.gov This differential activation can lead to changes in the glucosinolate profile, such as the suppression of herbivore-induced indole glucosinolates. nih.gov
Genetic Variation and Inheritance
The content and composition of glucosinolates, including this compound, exhibit significant natural variation within and between plant species. gcirc.orgresearchgate.net This variation is largely due to genetic factors, including polymorphisms in biosynthetic genes and their regulators. mdpi.com
In Brassica oleracea, major genes controlling the synthesis of aliphatic glucosinolates have been identified and their inheritance patterns studied. ashs.org These include genes that regulate side-chain length (GSL-PRO and GSL-ELONG) and side-chain desaturation (GSL-ALK). ashs.org These genes segregate independently, allowing for the development of lines with specific glucosinolate profiles. ashs.org Similarly, in Brassica napus, the inheritance of major glucosinolates like gluconapin, glucobrassicanapin, and progoitrin (B1231004) is controlled by multiple loci, with the maternal genotype determining the seed meal content. cdnsciencepub.com
The accumulation of glucosinolates is also influenced by developmental stage and environmental factors. plos.org For example, in woad (Isatis tinctoria), seeds contain high levels of glucobrassicin, while young seedlings also accumulate neoglucobrassicin (B1238046) and this compound in their shoots. nih.gov The presence of this compound is restricted to the shoots and is not found in the roots. nih.gov This tissue-specific accumulation highlights the complex genetic and developmental regulation of glucosinolate profiles. The considerable genetic variation present in Brassica germplasm provides a valuable resource for breeding programs aimed at modifying glucosinolate content for improved nutritional value or pest resistance. ashs.org
Genetic Diversity in Brassicaceae Species
The family Brassicaceae exhibits remarkable genetic diversity in glucosinolate profiles, both between and within species. doi.org This diversity is a result of evolutionary processes acting on the genes involved in glucosinolate biosynthesis. The type, concentration, and distribution of glucosinolates can vary depending on the species, variety, plant organ, and developmental stage. doi.org
Mechanisms Driving Genetic Diversity:
Gene Duplication: Gene duplication, including whole-genome duplications and tandem duplications, has played a pivotal role in the expansion and diversification of glucosinolate biosynthetic genes. nih.govbiorxiv.org For example, the MAM (Methylthioalkylmalate synthase) locus in Arabidopsis thaliana, involved in the side-chain elongation of methionine-derived glucosinolates, consists of duplicated genes. mdpi.com
Neofunctionalization and Subfunctionalization: Following duplication, gene copies can undergo neofunctionalization (acquiring a new function) or subfunctionalization (dividing the original function). This has led to the evolution of enzymes with different substrate specificities, contributing to the structural diversity of glucosinolates. For instance, CYP79F1 and CYP79F2, involved in the aliphatic glucosinolate pathway, have slightly different substrate specificities. doi.org
Allelic Variation: Variation within genes (alleles) can also contribute to differences in glucosinolate profiles. Different alleles of key biosynthetic genes can lead to variations in enzyme activity and, consequently, the types and amounts of glucosinolates produced.
Regulatory Gene Evolution: The evolution of transcription factors that regulate the expression of glucosinolate biosynthetic genes is another important source of diversity. For example, the loss of the MYB34 transcription factor in Capsella rubella is linked to the backward evolution of indole glucosinolate biosynthesis. oup.com
The diverse glucosinolate profiles across Brassicaceae species reflect adaptations to different ecological niches and interactions with herbivores and pathogens. doi.org For example, Brassica crops have distinct glucosinolate chemoprofiles compared to other Brassicaceae genera like Diplotaxis. doi.orgnih.gov
Evolutionary Aspects of Glucosinolate Pathways
The glucosinolate biosynthetic pathway is a dynamic system that has undergone significant evolution, driven by the constant interplay between plants and their environment, particularly herbivores and pathogens.
Diversification of Indole Glucosinolate Biosynthesis
The biosynthesis of indole glucosinolates, derived from the amino acid tryptophan, has a deep evolutionary history within the Brassicales. frontiersin.org The core biosynthetic pathway is thought to have evolved from more ancient pathways, such as the one for cyanogenic glucosides. frontiersin.org
Key Evolutionary Events:
Origin and Expansion: The appearance of indole glucosinolates is associated with ancient polyploidy events in the Brassicaceae family. doi.org Phylogenetic analyses suggest an earlier diversification of genes involved in indole glucosinolate biosynthesis (e.g., CYP81F1–F4) compared to those for aliphatic glucosinolates. doi.orgnih.gov
Gene Family Expansion: The evolution of the indole glucosinolate pathway has been marked by the expansion of key gene families, such as the cytochrome P450 monooxygenases (CYPs), particularly the CYP79 and CYP83 families. mdpi.com These enzymes are crucial for the formation of the core glucosinolate structure. mdpi.comfrontiersin.org
Recruitment of Genes from Primary Metabolism: Some genes in the glucosinolate pathway are believed to have been recruited from primary metabolism. For example, methylthioalkylmalate synthase (MAM), a key enzyme in the side-chain elongation of aliphatic glucosinolates, is thought to have evolved from isopropylmalate synthase (IPMS), an enzyme involved in leucine (B10760876) biosynthesis. oup.com
Loss of Function: In some lineages, there has been a "backward evolution" or loss of parts of the indole glucosinolate pathway. The loss of the MYB34 transcription factor in a subclade of the Camelineae tribe is an example of this phenomenon. oup.com
Co-evolutionary Dynamics with Herbivores and Pathogens
The "mustard oil bomb," the defense system involving glucosinolates and the enzyme myrosinase, is a classic example of a plant-herbivore co-evolutionary arms race. nih.govnih.govmdpi.com Plants have evolved a diverse arsenal (B13267) of glucosinolates, and in response, some herbivores and pathogens have developed mechanisms to overcome these defenses. nih.govnih.govmdpi.com
Co-evolutionary Interactions:
Plant Defense: When plant tissue is damaged by herbivores or pathogens, glucosinolates are hydrolyzed by myrosinase into toxic breakdown products like isothiocyanates and nitriles, which can deter or harm the attackers. numberanalytics.comresearchgate.netmdpi.com The production of certain glucosinolates can be induced upon attack. ceplas.eu
Herbivore Counter-Adaptations: Specialist herbivores that feed on Brassicaceae have evolved various strategies to cope with glucosinolates. These include detoxification, sequestration of glucosinolates for their own defense, and using glucosinolates as cues for host plant recognition and oviposition. frontiersin.org
Escalation and Diversification: The pressure exerted by herbivores is thought to have driven the diversification of glucosinolate structures in plants. pnas.org In turn, the evolution of novel glucosinolates can create new ecological niches and drive diversification in herbivore lineages. pnas.org This reciprocal evolutionary change is a hallmark of co-evolution. researchgate.net
Pathogen Interactions: The glucosinolate-myrosinase system is also effective against microbial pathogens. numberanalytics.comceplas.eu The toxic hydrolysis products can inhibit the growth of fungi and bacteria. numberanalytics.com Some pathogens, however, have also evolved mechanisms to tolerate or detoxify these compounds. nih.govnih.gov
The complex patterns of glucosinolate diversity observed in nature are a testament to the ongoing co-evolutionary dynamics between Brassicaceae plants and the organisms that interact with them. mdpi.comnih.gov
Analytical Methodologies and Research Techniques for Glucobrassicin 1 Sulfonate
Extraction and Sample Preparation Protocols for Plant Tissues
The extraction of Glucobrassicin-1-sulfonate from plant materials is a critical first step that significantly influences the accuracy of its quantification. This process is complicated by the presence of the myrosinase enzyme, which can rapidly degrade glucosinolates upon tissue homogenization. wur.nl
Homogenization and Solvent Selection
To begin the extraction process, fresh or freeze-dried plant tissues are typically used. The tissue is homogenized to break down cell walls and release the cellular contents, including this compound. unil.ch This is often achieved by grinding the frozen plant material into a fine powder. unil.ch
The choice of solvent is crucial for efficient extraction. Due to their water-soluble nature, glucosinolates like this compound are primarily extracted using boiling water or aqueous organic solvents. mdpi.com A common method involves using a mixture of methanol (B129727) and water, often in a 70:30 (v/v) ratio, which is added to the powdered plant tissue immediately after grinding. unil.ch The mixture is then thoroughly homogenized. unil.ch Some protocols suggest using boiling 70% ethanol (B145695) for extraction from various plant parts. researchgate.net Cold methanol extraction has also been shown to be as effective or even more effective than boiling methods for many glucosinolates. whiterose.ac.uk
Table 1: Solvents Used in the Extraction of this compound
| Solvent System | Plant Material | Reference |
| Boiling 70% Methanol | Brassica napus, Brassica juncea, Sinapis alba, Eruca sativa, Raphanus sativus | whiterose.ac.uk |
| Cold 80% Methanol | Brassica napus, Brassica juncea, Sinapis alba, Eruca sativa, Raphanus sativus | whiterose.ac.uk |
| Boiling Water | Brassica species | mdpi.com |
| 70% (v/v) Methanol | Freeze-dried kimchi | nih.gov |
| Boiling 70% Ethanol | Seeds, stems, leaves, racemes, and roots | researchgate.net |
Inhibition of Enzymatic Degradation During Extraction
A primary challenge during the extraction of glucosinolates is preventing their enzymatic degradation by myrosinase. wur.nlnih.gov This enzyme, which is spatially separated from glucosinolates in intact plant cells, is released upon tissue disruption and can hydrolyze the glucosinolates. nih.govnih.gov To prevent this, myrosinase must be inactivated.
Heat treatment is a widely used method for myrosinase inactivation. frontiersin.org This is often accomplished by immersing the plant material in boiling methanol or water for a short period. unil.chwhiterose.ac.uk For instance, incubating the homogenized plant tissue in a methanol/water mixture at 80°C for 15 minutes is an effective method. unil.ch The temperature and duration of heating required for complete inactivation can vary depending on the plant species. frontiersin.org For example, myrosinase from broccoli can be over 90% inactivated by heating at 60°C for about 3 minutes, while myrosinase from cabbage may require 70°C for 30 minutes for similar inactivation. frontiersin.org
Desulfation Procedures for Analysis
For certain analytical techniques, particularly older HPLC methods, a desulfation step is necessary. nih.govnih.gov Intact glucosinolates are highly polar due to their sulfate (B86663) group, which can lead to poor retention on reversed-phase chromatography columns. acs.org The desulfation process involves the enzymatic removal of the sulfate group using a sulfatase enzyme, converting the glucosinolate into its desulfo-counterpart. researchgate.netashs.org This reduces the polarity of the molecule, thereby improving its separation in reversed-phase HPLC. nih.gov
The procedure typically involves passing the crude extract through an anion-exchange column, such as DEAE-Sephadex, to which the glucosinolates bind. researchgate.netashs.org The column is then washed, and a purified sulfatase solution is applied to the column and allowed to react, often overnight. ashs.org The resulting desulfoglucosinolates are then eluted from the column for analysis. researchgate.net However, this desulfation step can be time-consuming and may lead to incomplete reactions or degradation of the compounds, potentially affecting the reliability of the data. nih.govnih.gov
Chromatographic Separation and Detection
Following extraction and sample preparation, chromatographic techniques are employed to separate and quantify this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of glucosinolates. nih.govmdpi.com When analyzing desulfated glucosinolates, a common method involves using a C18 reversed-phase column with a gradient elution. researchgate.netashs.org The mobile phase often consists of water and acetonitrile (B52724). ashs.org Detection is typically performed using a UV detector at a wavelength of 229 nm. researchgate.net
For the analysis of intact glucosinolates, which avoids the potentially problematic desulfation step, modifications to the HPLC method are required. acs.org The separation of these more polar compounds can be achieved on a C18 column using a mobile phase containing an ion-pairing reagent or by using specialized columns. nih.gov
Table 2: HPLC Parameters for Glucosinolate Analysis
| Column | Mobile Phase | Detection | Analyte Form | Reference |
| C18 (250 mm × 4.6 mm, 5 µm) | Water-acetonitrile gradient | UV at 229 nm | Desulfated | |
| Luna C18 (250 × 4.6 mm, 5 µm) | Water and acetonitrile gradient | UV at 229 nm | Desulfated | ashs.org |
| Waters Nova-Pak C18 (3.9 mm × 150 mm, 5 μm) | 0.05% tetramethylammonium (B1211777) chloride in water and 0.05% tetramethylammonium chloride with 20% acetonitrile | UV at 229 nm | Intact | mdpi.com |
Liquid Chromatography–Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become an increasingly powerful and preferred technique for the analysis of glucosinolates, including this compound. mdpi.comresearchgate.net This method offers high sensitivity and selectivity, allowing for the direct analysis of intact glucosinolates without the need for desulfation. nih.govnih.gov
In LC-MS/MS analysis, the separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase of water and acetonitrile, often with a small amount of an acid like formic acid. unil.ch The mass spectrometer is operated in electrospray ionization (ESI) mode. nih.gov Tandem mass spectrometry (MS/MS) allows for the specific detection and quantification of target compounds by monitoring specific precursor and product ion transitions, which greatly enhances the accuracy and reliability of the analysis, especially in complex plant matrices. nih.govnih.gov For instance, a method was developed using an Agilent 1200 series HPLC system coupled to an API 4000 Q TRAP system with ESI in positive ion mode for the analysis of glucosinolates in kimchi. nih.gov
Gas Chromatography–Mass Spectrometry (GC-MS) for Volatiles
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile compounds that can be derived from the breakdown of glucosinolates like this compound. While direct analysis of the intact, non-volatile glucosinolate is not feasible with GC-MS, the technique is instrumental in identifying and quantifying the volatile hydrolysis products, such as isothiocyanates, nitriles, and other small molecules.
In studies of Brassicaceae species, which are known to contain a variety of glucosinolates, GC-MS is frequently used to profile the volatile constituents of essential oils obtained through methods like steam distillation. nih.gov This allows researchers to correlate the presence of specific volatile compounds with the glucosinolate profile of the plant material. For instance, a GC-MS analysis of oils from six Brassicaceae seeds was able to detect and identify numerous volatile compounds, including sulfur and nitrogenous compounds that are characteristic breakdown products of glucosinolates. nih.gov The identification of these volatiles provides indirect evidence of the presence and enzymatic hydrolysis of parent glucosinolates.
The process typically involves the extraction of volatile compounds from the plant matrix, followed by separation on a gas chromatographic column and subsequent detection and identification by a mass spectrometer. mdpi.com The resulting data provides a detailed profile of the volatile metabolites, which can be used to understand the chemical ecology and potential bioactivity of the plant. nih.gov
Spectroscopic and Other Advanced Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to piece together the molecular puzzle. researchgate.net
For glucosinolates, ¹H-NMR and ¹³C-NMR spectra reveal characteristic signals for the thioglucose unit, the sulfated oxime function, and the specific side chain. researchgate.net In the case of this compound, NMR would be used to confirm the presence of the indole (B1671886) ring system and the sulfonate group attached to the indole nitrogen, distinguishing it from its non-sulfonated precursor, glucobrassicin (B1234704).
Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between different parts of the molecule. researchgate.net For example, HMBC can show long-range correlations between protons and carbons, helping to place the sulfonate group on the indole ring. The chemical shifts observed in the NMR spectra are highly sensitive to the chemical environment of each nucleus, providing a detailed fingerprint of the molecule. wikipedia.org While solid-state NMR can also be used for the analysis of glucosinolates directly in solid matrices, liquid-state NMR of purified compounds provides higher resolution for detailed structural work. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Glucosinolates
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Anomeric Proton (H-1') | 4.5 - 5.5 | - |
| Other Glucosyl Protons | 3.0 - 4.5 | 60 - 85 |
| Anomeric Carbon (C-1') | - | 80 - 85 |
| Other Glucosyl Carbons | - | 60 - 80 |
| Side Chain Protons | Variable (dependent on structure) | - |
| Side Chain Carbons | - | Variable (dependent on structure) |
| C=N Carbon | - | 155 - 165 |
Note: The exact chemical shifts for this compound would require specific experimental data.
Infrared (IR) spectroscopy, including both mid-infrared (MIR) and near-infrared (NIR) regions, offers a rapid and non-destructive method for the quantification and profiling of glucosinolates. longdom.orgresearchgate.net This technique is based on the absorption of infrared radiation by molecular vibrations, providing a unique spectral fingerprint for different functional groups within a molecule.
Mid-Infrared (MIR) Spectroscopy: MIR spectroscopy can be used to identify and quantify glucosinolates by targeting the characteristic absorption bands of their functional groups. For instance, the stretching vibrations of the S=O bonds in the sulfonate group and the C-N and C=S bonds in the core glucosinolate structure give rise to distinct peaks in the MIR spectrum. Recent studies have demonstrated the potential of MIR spectroscopy, combined with chemometrics, to determine the content of individual glucosinolates, including indolic glucosinolates like glucobrassicin, in broccoli. oup.com The aromatic ring of the indole moiety also exhibits characteristic absorbance peaks in the 1400–1700 cm⁻¹ region. oup.com
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy has been explored as a high-throughput screening tool for glucosinolate content in various Brassica vegetables and oilseeds. researchgate.nettandfonline.com This technique relies on the overtones and combination bands of fundamental vibrations, which are often broader than MIR peaks but can still be correlated with the concentration of specific compounds using chemometric models like partial least squares regression (PLSR). nih.gov For glucobrassicin, specific regions in the NIR spectrum, such as those corresponding to the first overtone of the O-H and N-H stretching vibrations, have been found to be useful for quantification. tandfonline.com While NIR models may sometimes lack the precision for exact quantification, they are valuable for rapid screening and quality control purposes. tandfonline.comnih.gov
Isotopic labeling is a powerful technique used to trace the metabolic pathways and understand the biosynthesis of compounds like this compound. This involves introducing stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into precursor molecules and then tracking their incorporation into the final product using techniques like mass spectrometry or NMR spectroscopy. nih.gov
For glucosinolates, isotopic labeling studies can elucidate the amino acid precursors and the enzymatic steps involved in their formation. For example, feeding plants with isotopically labeled tryptophan could demonstrate its role as the precursor for the indole side chain of this compound. The use of stable isotopes is advantageous as it avoids the handling of radioactive materials. nih.gov
The analysis of the labeled products by mass spectrometry would show a characteristic mass shift corresponding to the number of incorporated isotopes. researchgate.net This allows for the precise determination of which atoms from the precursor are retained in the final molecule. Such studies are crucial for mapping out the intricate biosynthetic network of glucosinolates and understanding how their production is regulated within the plant. nih.gov
Molecular Biology Techniques
Molecular biology techniques are essential for investigating the genetic basis of this compound biosynthesis. By analyzing the expression of genes encoding the biosynthetic enzymes, researchers can identify the key genetic determinants of its production.
RNA-Seq (RNA Sequencing): RNA-Seq is a high-throughput sequencing technique that provides a comprehensive snapshot of the entire transcriptome of an organism under specific conditions. nih.gov In the context of this compound research, RNA-Seq can be used to compare the gene expression profiles of plants with high and low levels of this compound. nih.gov This allows for the identification of differentially expressed genes that are potentially involved in its biosynthesis. For example, transcriptome analysis has been used to identify candidate genes involved in the biosynthesis of both aliphatic and indolic glucosinolates in various Brassica species. mdpi.comfrontiersin.org The data generated from RNA-Seq can reveal novel genes and regulatory networks controlling glucosinolate metabolism. plos.org
qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction): qRT-PCR is a targeted approach used to quantify the expression levels of specific genes. nih.gov It is often used to validate the findings from large-scale transcriptomic studies like RNA-Seq. mdpi.comfrontiersin.org In the study of this compound, qRT-PCR can be employed to measure the transcript abundance of candidate genes, such as those encoding cytochrome P450 monooxygenases (CYPs), glucosyltransferases (UGTs), and sulfotransferases (SOTs), which are known to be involved in glucosinolate biosynthesis. By correlating gene expression levels with the accumulation of this compound, researchers can confirm the functional role of these genes in its production.
Table 2: Key Gene Families Involved in Indole Glucosinolate Biosynthesis
| Gene Family | Function in Biosynthesis | Example Genes |
|---|---|---|
| Cytochrome P450 monooxygenases (CYP) | Core structure formation (conversion of tryptophan) | CYP79B2, CYP79B3 mdpi.com |
| Glucosyltransferases (UGT) | Glucosylation of the thiohydroximate intermediate | UGT74B1 |
| Sulfotransferases (SOT) | Sulfation of the desulfo-glucosinolate | AtSOT16, AtSOT17, AtSOT18 |
| Transcription Factors (e.g., MYB) | Regulation of biosynthetic gene expression | MYB34, MYB51, MYB122 frontiersin.org |
Note: Specific genes responsible for the N-sulfonation of glucobrassicin to form this compound are still under investigation.
Functional Characterization of Genes (e.g., Gene Knockouts, Overexpression, CRISPR)
The functional characterization of genes involved in the biosynthesis of glucosinolates, including the pathway leading to this compound, is crucial for understanding its regulation and potential for metabolic engineering. Researchers employ several molecular techniques, such as gene knockouts, overexpression, and CRISPR-Cas9 gene editing, to elucidate the roles of specific genes.
Gene Knockouts and Silencing: Gene knockout and silencing studies, often performed in the model plant Arabidopsis thaliana or in Brassica species, have been instrumental in identifying the function of key regulatory and biosynthetic genes. For instance, analysis of double knockout mutants for the transcription factors MYB28 and MYB29 in Arabidopsis revealed an unexpectedly severe reduction in aliphatic glucosinolate levels, indicating these genes are the main regulators of this specific class. google.com While focused on aliphatic glucosinolates, this approach demonstrates a powerful method for dissecting the pathway. Similarly, silencing the MAM gene in Brassica napus led to significant changes in the profile of aliphatic glucosinolates. plos.org In Arabidopsis, knocking out the CYP79F2 gene results in a significant decrease in long-chain aliphatic glucosinolates, confirming its role in their biosynthesis. nih.gov These techniques are directly applicable to identifying the enzymes responsible for the final sulfonation step that converts glucobrassicin to this compound.
Overexpression Studies: Overexpression of biosynthetic genes is another common strategy to confirm gene function and to engineer plants with altered glucosinolate profiles. In one study, the overexpression of three different genes involved in the general glucosinolate pathway—BnMAM1, BnCYP83A1, and BnUGT74B1—in Brassica napus led to increased levels of both aliphatic and indolic glucosinolates. plos.org Specifically, overexpressing BnUGT74B1 increased the content of the indole glucosinolate I3M (Indol-3-ylmethyl glucosinolate), a direct precursor in the pathway. plos.org Similarly, studies on Brassica rapa have focused on the functional characterization of CYP81F gene family members, which are involved in the modification of indole glucosinolates. researchgate.net These studies provide a framework for potentially increasing the production of this compound by overexpressing its specific, yet-to-be-fully-identified, precursor genes.
CRISPR/Cas9 Gene Editing: The CRISPR/Cas9 system provides a precise tool for targeted gene editing to study the biosynthesis of glucosinolates. In broccoli, CRISPR-Cas9 was used to knock out BoHY5, a key regulatory factor. researchgate.net The results showed that knocking out this gene increased the content of aliphatic and aromatic glucosinolates while decreasing indolic glucosinolates, highlighting its role in balancing the metabolic flux between these pathways. researchgate.net In another example, CRISPR/Cas9-mediated knockout of the HOS1 gene in Arabidopsis resulted in a significant downregulation in the total glucosinolate content, suggesting a link between stress-response signaling and phytoalexin biosynthesis. mdpi.com This technology could be precisely applied to target the putative sulfotransferase gene responsible for converting glucobrassicin into this compound to definitively confirm its function.
Table 1: Examples of Functional Gene Characterization in Glucosinolate Research
| Technique | Target Gene(s) | Organism | Key Finding | Reference |
|---|---|---|---|---|
| Overexpression | BnMAM1, BnCYP83A1, BnUGT74B1 | Brassica napus (Rapeseed) | Led to marked increases in either or both aliphatic and indolic glucosinolate levels in leaves. | plos.org |
| Gene Knockout (Double) | MYB28, MYB29 | Arabidopsis thaliana | Identified these transcription factors as the main regulators of aliphatic glucosinolate biosynthesis. | google.com |
| CRISPR/Cas9 Knockout | BoHY5 | Brassica oleracea (Broccoli) | Demonstrated that BoHY5 is a key factor in balancing metabolic levels between aliphatic and indolic glucosinolates. | researchgate.net |
| CRISPR/Cas9 Knockout | HOS1 | Arabidopsis thaliana | Caused a significant reduction in glucosinolate content, linking the gene to secondary metabolite regulation. | mdpi.com |
| Expression Analysis & Mutant Complementation | CYP81F4 | Brassica rapa | Confirmed the gene's role in 1-methoxy-indol-3-ylmethyl glucosinolate biosynthesis. | researchgate.net |
Metabolic Profiling and Metabolomics Approaches
Metabolomics serves as a powerful tool to comprehensively analyze the small-molecule profiles, including glucosinolates, within a biological system. These approaches are essential for discovering novel compounds, understanding metabolic pathways, and identifying how metabolite levels change in response to genetic or environmental factors.
Untargeted and Targeted Metabolomics
Both untargeted and targeted metabolomics are widely used in the study of glucosinolates. plos.org These analyses are typically performed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). creative-proteomics.comcreative-proteomics.com
Untargeted Metabolomics: This approach aims to capture a broad snapshot of all detectable metabolites in a sample without pre-selection. plos.org It is particularly useful for discovery-based research, such as identifying novel glucosinolates or understanding the global metabolic impact of a genetic modification. For example, untargeted metabolomics has been used to assess the fecal metabolic profiles in mice fed a diet supplemented with radish seed extract, revealing broad changes in the metabolome. nih.gov This method was instrumental in the initial identification of this compound, along with glucobrassicin and neoglucobrassicin (B1238046), in woad (Isatis tinctoria). nih.govtheses.cz The primary challenge in untargeted metabolomics is the annotation of unknown peaks to assign them correct molecular formulae and structures. osti.gov
Targeted Metabolomics: In contrast, targeted metabolomics focuses on quantifying a specific, predefined set of known metabolites. This method offers higher sensitivity and specificity, making it ideal for hypothesis testing and quantifying changes in specific glucosinolates like this compound. For instance, a targeted analysis using high-resolution mass spectrometry enabled the detection of low nanomolar concentrations of glucosinolate metabolites in human urine and plasma after broccoli consumption. nih.gov In studies of Brassica microgreens, a targeted approach was used to precisely quantify 12 different glucosinolates to confirm the effects of various light treatments on their accumulation. acs.org This methodology is essential for accurately measuring the concentration of this compound in different plant tissues or under various experimental conditions.
Table 2: Comparison of Metabolomics Approaches for Glucosinolate Analysis
| Approach | Objective | Advantages | Common Application | Reference |
|---|---|---|---|---|
| Untargeted Metabolomics | Comprehensive profiling of all detectable metabolites. | Discovery of novel compounds; global systems view. | Identifying metabolic changes after bariatric surgery; analyzing fecal metabolomes. | plos.orgnih.gov |
| Targeted Metabolomics | Accurate quantification of specific, known metabolites. | High sensitivity, specificity, and quantitative accuracy. | Quantifying glucosinolate metabolites in human plasma; measuring specific GSLs in broccoli under different light conditions. | nih.govacs.org |
Pathway Analysis Tools (e.g., KEGG, MetaboAnalyst)
Data generated from metabolomics and transcriptomics studies are often complex and require sophisticated bioinformatics tools for interpretation. Pathway analysis tools are used to map identified metabolites and genes onto known biological pathways, providing insight into the metabolic processes being affected.
KEGG (Kyoto Encyclopedia of Genes and Genomes): The KEGG database is a collection of manually drawn pathway maps representing current knowledge on metabolism and other biological processes. genome.jp In glucosinolate research, KEGG is used for pathway enrichment analysis, which helps to identify whether a set of differentially expressed genes or altered metabolites are significantly over-represented in a particular pathway, such as "Glucosinolate biosynthesis". nih.govfrontiersin.org For example, in a study comparing two Brassica alboglabra varieties, KEGG analysis of differentially expressed genes showed that the glucosinolate biosynthetic pathway was the most significantly different metabolic pathway between them. nih.gov This tool is critical for contextualizing the function of genes believed to be involved in the synthesis of this compound.
MetaboAnalyst: MetaboAnalyst is a web-based platform designed for comprehensive analysis of metabolomics data. metaboanalyst.ca It offers a suite of tools for statistical analysis, data visualization, and functional interpretation. Researchers use MetaboAnalyst to perform Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) to visualize the separation between different experimental groups based on their metabolic profiles. acs.orgplos.org It can also generate heatmaps to visualize the abundance of different metabolites across samples and perform pathway analysis by integrating metabolite data with pathway libraries like KEGG. metaboanalyst.caplos.org For example, it was used to analyze the effect of methyl jasmonate treatment on broccoli metabolites and to generate PCA plots from the chemical profiles of broccoli microgreens grown under different light conditions. acs.orgmdpi.com
Biotechnological and Agronomic Manipulation of Glucobrassicin 1 Sulfonate Levels
Metabolic Engineering Strategies in Plants
Metabolic engineering offers precise tools to alter the biosynthetic pathways of GSLs at the genetic level. These strategies involve the modulation of gene expression, genome editing, and redirecting metabolic precursors to increase or decrease the accumulation of specific compounds. researchgate.net
A primary strategy for increasing GSL content is the overexpression of key biosynthetic and regulatory genes. The biosynthesis of indole (B1671886) GSLs, the class to which glucobrassicin (B1234704) and its sulfonated form belong, is regulated by specific transcription factors and involves a series of enzymatic steps.
Researchers have successfully increased GSL levels by targeting genes within the metabolic pathway. For instance, in an effort to engineer the indole glucosinolate (IG) pathway in Chinese cabbage, scientists introduced several Arabidopsis genes. nih.gov Overexpression of CYP79B2 or CYP79B3 alone was not sufficient and prevented plant regeneration due to an overproduction of indole-3-acetic acid (IAA), a competing pathway product. nih.gov However, the coordinate overexpression of CYP83B1 with CYP79B2 and/or CYP79B3 successfully diverted metabolic flux into IG biosynthesis, leading to regenerated plants with higher levels of glucobrassicin, 4-hydroxy glucobrassicin, and 4-methoxy glucobrassicin. nih.gov One transgenic line showed an eight-fold increase in glucobrassicin, which also drove a 2.5-fold increase in its hydroxylated and methoxylated derivatives. nih.gov
Similarly, overexpressing the gene BnUGT74B1 in Brassica napus led to a 1.5-fold increase in indolic GSL levels in the leaves. nih.govescholarship.org Transcription factors are also key targets. Overexpression of MYB28, MYB29, and MYB76 has been shown to increase aliphatic GSLs, while overexpression of AtDof1.1 led to a moderate increase in both aliphatic and indole GSLs. mdpi.com These results demonstrate that overexpressing specific genes can effectively enhance the production of target GSLs, including the precursors to glucobrassicin-1-sulfonate.
Table 1: Effects of Gene Overexpression on Glucosinolate Content
| Gene(s) Overexpressed | Plant Species | Primary Effect | Citation(s) |
| BnUGT74B1 | Brassica napus | 1.5-fold increase in indolic GSLs. | nih.govescholarship.org |
| CYP79B2/CYP79B3 + CYP83B1 | Chinese Cabbage | Up to 8-fold increase in glucobrassicin. | nih.gov |
| AtDof1.1 | Arabidopsis | Moderate increase in aliphatic and indole GSLs. | mdpi.com |
The CRISPR-Cas9 system has emerged as a powerful tool for precise genome editing, allowing for the targeted knockout or modification of genes to modulate metabolic pathways. nih.govresearchgate.net This technology can be used to disrupt negative regulators of a pathway or to alter the function of enzymes to favor the accumulation of a desired compound. nih.govfrontiersin.org
In Chinese kale, CRISPR/Cas9 was used to edit the BoaAOP2 gene, which converts glucoraphanin (B191350) (an aliphatic GSL) into gluconapin. researchgate.netfrontiersin.org The resulting mutants showed a significant increase in glucoraphanin content, demonstrating that blocking a downstream conversion step can lead to the accumulation of a specific precursor GSL. researchgate.net Similarly, CRISPR-Cas9 has been used to create knockout mutants of MYB28, a major transcriptional regulator, to reduce aliphatic GSL content in rapeseed and Brassica oleracea. slu.sebiorxiv.org
While many published studies focus on aliphatic GSLs, the same principles are applicable to the indole GSL pathway. Genes that control the secondary modification of glucobrassicin, such as the CYP81F family which hydroxylates the indole ring, or the newly discovered N-sulfotransferase responsible for converting glucobrassicin to this compound, could be targeted. nih.gov Likewise, key transcription factors for indole GSLs, such as MYB34, MYB51, and MYB122, represent prime targets for CRISPR-Cas9-mediated modulation to either enhance or decrease the flux through the pathway leading to this compound. maxapress.com
The production of a specific secondary metabolite is often limited by the availability of its precursors and by competition from other metabolic pathways. nih.gov Indole GSLs, including glucobrassicin, are derived from the amino acid tryptophan. nih.gov This same precursor is also used for the biosynthesis of other essential compounds, most notably the plant hormone auxin (IAA). nih.gov
A significant challenge in engineering indole GSL production is managing this metabolic branch point. As seen in metabolic engineering studies, attempts to increase flux into the indole GSL pathway by overexpressing an early gene (CYP79B2) can inadvertently channel the intermediates into the auxin pathway, leading to detrimental developmental effects. nih.gov A successful strategy to overcome this involves the simultaneous overexpression of consecutive enzymes in the GSL pathway (CYP79B2 and CYP83B1), which effectively pulls the metabolic flux away from auxin production and toward GSL synthesis. nih.gov
Breeding for Enhanced or Modified Glucosinolate Profiles
Alongside biotechnological methods, conventional and marker-assisted breeding techniques remain vital for modifying GSL profiles in crops. maxapress.com These approaches leverage natural genetic variation within a species or among its wild relatives. nih.govfrontiersin.org
Traditional breeding relies on the selection and crossing of plants with desirable traits over multiple generations. One effective method is divergent mass selection, where plants with extremely high or low levels of a specific compound are selected and interbred. nih.govfrontiersin.org This approach has been successfully used to create kale genotypes with high and low content of specific GSLs, including the indole GSL glucobrassicin. nih.gov
Another powerful traditional approach is interspecific hybridization, which involves crossing commercial crop varieties with wild relatives that possess unique or high concentrations of certain compounds. frontiersin.org A well-known example is the development of Beneforté broccoli, which has elevated levels of glucoraphanin. acs.org This was achieved by crossing a commercial broccoli variety with Brassica villosa, a wild relative found to contain high concentrations of the compound. nih.govfrontiersin.org Similar crosses could be performed with wild relatives that are rich in specific indole GSLs to develop new varieties with enhanced levels of glucobrassicin or its derivatives. The first modifications of GSL content through classical breeding occurred in the 1970s to develop low-GSL rapeseed varieties. nih.govfrontiersin.org
Traditional breeding can be slow and labor-intensive, as it often requires chemical analysis of plant tissues at each generation. Marker-assisted selection (MAS) accelerates this process by using molecular markers (such as SNPs) that are genetically linked to the traits of interest. eurekalert.orgresearchgate.net
For complex traits like GSL content, which are controlled by multiple genes, researchers first identify quantitative trait loci (QTLs). A QTL is a region of DNA that is associated with a particular phenotypic trait. cabidigitallibrary.org In Brassica napus, numerous QTLs controlling total and individual GSL content have been identified on several chromosomes, including A09 and C09, which appear to be particularly significant. cabidigitallibrary.orgnih.gov For instance, studies have localized QTLs for total GSL content that explain a significant portion of the phenotypic variance. cabidigitallibrary.org
Once these QTLs and their linked markers are identified, breeders can screen young plants for the presence of the favorable markers instead of performing complex GSL analysis. eurekalert.org This allows for the rapid and efficient selection of plants that will produce the desired GSL profile in their mature state, greatly speeding up the development of new varieties with modified levels of compounds like this compound. eurekalert.orguni-goettingen.de
Table 2: Examples of Identified QTLs for Glucosinolate Content in Brassica napus
| Trait | Chromosome Location | Phenotypic Variance Explained (%) | Citation(s) |
| 4C Aliphatic GSL Content | A9, C9 | 40.10 | cabidigitallibrary.org |
| Total GSL Content | A9, C2, C9 | - | cabidigitallibrary.org |
| Progoitrin (B1231004) Content | - | 7.84 | cabidigitallibrary.org |
| Consensus SNP Markers for Total GSL | A08, A09, C03, C09 | - | nih.gov |
Agronomic Practices Influencing Accumulation
Agronomic strategies, including nutrient supply and the controlled application of environmental stress, are key determinants of the phytochemical profile of crops. These practices can alter the biosynthesis and accumulation of glucosinolates, including the precursors to this compound.
Nutrient Management (e.g., Sulfur Fertilization)
As sulfur-containing compounds, the biosynthesis of all glucosinolates is intrinsically linked to the plant's sulfur nutrition. nih.gov this compound is particularly notable in this regard, as it contains three sulfur atoms: one in the thioglucose moiety, one in the sulfated oxime group common to all glucosinolates, and a third in the unique sulfonate group on the indole ring. science.gov
Detailed research on the plant Isatis tinctoria (woad), a primary source of this compound, has demonstrated that the plant's seedlings readily incorporate radio-labeled sulfate (B86663) (³⁵SO₄²⁻) into their indole glucosinolates. nih.gov Time-course studies indicate that glucobrassicin is synthesized first and subsequently acts as the precursor to this compound. nih.gov This precursor-product relationship underscores the dependency of this compound levels on a sufficient sulfur supply to first build its precursor. General studies on Brassicaceae confirm that sulfur fertilization typically increases total glucosinolate content, with increases ranging from 25% to over 50-fold depending on the plant species and conditions. unibas.it
Nitrogen is another critical macronutrient that affects glucosinolate levels, though its effects can be more complex. Nitrogen fertilization has been shown to have a variable impact on indole glucosinolate concentrations. In some studies, higher nitrogen application rates led to an increase in glucobrassicin and neoglucobrassicin (B1238046). maxapress.com In others, a negative correlation was observed. genome.jp These differing outcomes are often attributed to the interplay between nutrient-driven growth (biomass dilution effect) and the direct regulation of biosynthetic pathways. maxapress.com For this compound specifically, its accumulation is dependent on the prior synthesis of its nitrogen-containing tryptophan-derived precursor, glucobrassicin, making nitrogen availability a crucial, albeit complex, factor.
Table 1: Influence of Nutrient Supply on Indole Glucosinolate (iGSL) Accumulation in Brassicaceae
| Nutrient | Application Level | General Effect on Indole GSLs (including Glucobrassicin) | Reference |
| Sulfur (S) | Increased Supply | General increase in total and individual GSLs. Direct precursor for the multiple sulfur moieties. | nih.govunibas.it |
| Deficiency | Down-regulation of GSL biosynthetic genes; potential catabolism of existing GSLs. | frontiersin.org | |
| Nitrogen (N) | Increased Supply | Variable; may increase indole GSLs in some species but decrease them in others. | maxapress.comgenome.jp |
| Deficiency | Generally leads to reduced GSL levels due to precursor limitation (tryptophan). | frontiersin.org |
Environmental Stress Induction
Plants respond to environmental (abiotic) stress by activating a cascade of physiological and metabolic changes, often leading to an increased production of secondary metabolites as a defense mechanism. nih.govksbec.org The accumulation of glucosinolates is a well-documented response to various stressors, including drought, salinity, temperature extremes, and light intensity. mdpi.commdpi.comfrontiersin.org
Studies on Isatis tinctoria reveal that this compound accumulation is developmentally and spatially regulated. It is found in substantial amounts in the shoots of young seedlings but is absent from the roots. nih.govscience.gov This accumulation in the shoots occurs whether the seedlings are grown in light or darkness, suggesting that its initial synthesis is not directly light-dependent. nih.gov
While direct quantitative data on the response of this compound to specific abiotic stresses is scarce, studies on its precursor, glucobrassicin, provide valuable insights. Drought stress, for instance, has been shown to increase the concentration of glucobrassicin in Arabidopsis thaliana and other Brassica species. mdpi.comnih.gov This is hypothesized to be a defense strategy, and potentially a mechanism to create a storage pool for the stress hormone auxin, which can be derived from indole glucosinolate breakdown. nih.govfrontiersin.org Similarly, high-temperature stress and treatment with stress-signaling molecules like methyl jasmonate have been shown to induce the biosynthesis of indole glucosinolates. nih.gov Conversely, prolonged heat stress has been observed to decrease glucobrassicin content in some cases, highlighting the complexity of the stress response, which can depend on the plant species, developmental stage, and the duration and severity of the stress. nih.gov
Table 2: Summary of Environmental Stress Effects on Indole Glucosinolate (iGSL) Levels
| Stress Factor | Type of Stress | Observed Effect on Indole GSLs (including Glucobrassicin) | Reference |
| Water Availability | Drought/Water Stress | Generally increases concentration, though responses can vary with stress intensity and duration. | nih.govmdpi.comnih.gov |
| Temperature | High Temperature | Short-term stress may increase levels; prolonged stress can lead to a decrease. | nih.gov |
| Low Temperature | Can lead to reduced glucosinolate content. | mdpi.com | |
| Salinity | Increased Salt | Often leads to increased glucosinolate accumulation as part of osmotic adjustment. | nih.gov |
| Light | Light vs. Dark | This compound accumulates in woad shoots in both light and dark. Light can depress levels of the related neoglucobrassicin. | nih.gov |
| Elicitors | Methyl Jasmonate (MeJA) | Strong inducer of indole glucosinolate biosynthesis. | nih.gov |
Heterologous Production Systems (e.g., Microbial Hosts)
The production of high-value plant compounds in engineered microbial hosts like Escherichia coli and Saccharomyces cerevisiae (baker's yeast) represents a promising biotechnological frontier. This approach, often termed heterologous production, can offer a sustainable and scalable alternative to extraction from natural plant sources. maxapress.com Significant progress has been made in engineering microbes for the production of the direct precursor to this compound, glucobrassicin. wikipedia.org
The biosynthesis of glucobrassicin from the amino acid tryptophan is a multi-step enzymatic process. Researchers have successfully identified the necessary genes from plants like Arabidopsis thaliana and transferred them into microbial hosts. The production of glucobrassicin in yeast, for example, has been achieved by expressing a suite of plant enzymes. qmul.ac.uk This heterologous pathway involves the conversion of tryptophan to indole-3-acetaldoxime, followed by the formation of the core glucosinolate structure through the action of several key enzymes, and finally, sulfation by a specific sulfotransferase to yield glucobrassicin. wikipedia.orgmaxapress.com
However, the complete heterologous production of this compound faces a significant hurdle: the final, unique sulfonation step. The conversion of glucobrassicin to this compound requires an additional sulfotransferase enzyme that specifically targets the nitrogen atom at the first position (N1) of the indole ring. science.gov This N-sulfonation is described as an "unusual" modification, and the specific enzyme responsible for this reaction in plants like Isatis tinctoria has not yet been fully characterized. science.govnih.gov The identification and characterization of this novel N-sulfotransferase are the critical next steps required to complete the biosynthetic pathway and enable the production of this compound in a microbial host.
Table 3: Key Enzymes in the Heterologous Biosynthesis of Glucobrassicin (Precursor to this compound)
| Enzyme Class | Gene Example (from A. thaliana) | Function in Pathway | Reference |
| Cytochrome P450 | CYP79B2 / CYP79B3 | Converts tryptophan to indole-3-acetaldoxime. | wikipedia.org |
| Cytochrome P450 | CYP83B1 | Catalyzes the S-alkylthiohydroximate formation. | wikipedia.org |
| C-S Lyase | SUR1 | Cleaves the thiohydroximate intermediate. | maxapress.commaxapress.com |
| Glucosyltransferase | UGT74B1 | Adds a glucose moiety to form desulfoglucobrassicin. | mdpi.com |
| Sulfotransferase | SOT16 / AtST5a | Adds the sulfate group to the core structure to form glucobrassicin. | mdpi.comnih.gov |
| N-Sulfotransferase | (Unidentified) | (Hypothetical) Catalyzes the final N1-sulfonation of the indole ring to form this compound. | science.govnih.gov |
Future Research Directions and Challenges
Elucidating Specific Roles of Glucobrassicin-1-Sulfonate vs. Other Indole (B1671886) Glucosinolates
A primary challenge in glucosinolate research is to move from generalized functions to compound-specific roles. Plants often contain a variety of related indole glucosinolates, including the parent compound Glucobrassicin (B1234704), its N-methoxy derivative Neoglucobrassicin (B1238046), and its 1-sulfo derivative, this compound. researchgate.netwikipedia.org Evidence suggests these are not functionally redundant. For example, Glucobrassicin is a known oviposition (egg-laying) stimulant for specialist insects like the cabbage white butterfly (Pieris rapae), whereas 4-methoxyglucobrassicin (B122029) has been identified as a key signaling molecule in defense against bacterial and fungal pathogens. wikipedia.org This functional divergence highlights the need for comparative studies.
The specific role of the N1-sulfo group in this compound is a key area for future research. This modification, catalyzed by the sulfotransferase SOT16, likely alters the compound's chemical properties and biological activity. mdpi.comfrontiersin.org A critical hypothesis is that the sulfate (B86663) group on the glucosinolate core structure is a recognition site for the hydrolyzing enzyme myrosinase, which activates the plant's chemical defense. mdpi.com Some specialist herbivores have evolved sulfatase enzymes in their digestive systems that can cleave this sulfate group, effectively disarming the "mustard oil bomb" and preventing the release of toxic isothiocyanates. mdpi.comfrontiersin.org This suggests that the sulfated nature of this compound is a pivotal factor in plant-insect co-evolution.
Future research must focus on direct comparative bioassays to delineate the distinct activities of these related compounds. Key research questions include:
Does this compound have a different deterrence or toxicity profile against a range of generalist and specialist herbivores compared to Glucobrassicin?
Does the N1-sulfo group alter the compound's role in signaling, either in local defense activation or systemic acquired resistance?
How do the degradation products of this compound differ from those of other indole glucosinolates and what are their specific biological effects?
Table 1: Comparison of Known and Hypothesized Roles of Indole Glucosinolates
| Compound | Structure | Known/Hypothesized Role(s) | Key Research Gap |
| Glucobrassicin | Indole ring without substitutions | Precursor to other indole glucosinolates; Oviposition stimulant for specialist insects. wikipedia.org | Direct comparison of its defensive properties against its derivatives. |
| Neoglucobrassicin | 1-methoxy substitution on indole ring | Defense against pathogens and insects. maxapress.com | Specificity of its bioactivity compared to other indole glucosinolates. |
| 4-Methoxyglucobrassicin | 4-methoxy substitution on indole ring | Signal molecule in defense against bacteria and fungi. wikipedia.org | Understanding its systemic signaling pathway. |
| This compound | 1-sulfo substitution on indole ring | Hypothesized role in defense, particularly against herbivores lacking sulfatase enzymes. | Lack of direct bioactivity data; Unknown signaling functions. |
Comprehensive Understanding of Regulatory Networks under Combined Stresses
The biosynthesis of indole glucosinolates is tightly regulated by a complex network of transcription factors, including MYB34, MYB51, and MYB122, which are in turn influenced by plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577). mdpi.comfrontiersin.org The availability of nutrients, especially sulfur and nitrogen, is also a critical determinant of glucosinolate production. mdpi.com While the response to individual stresses like herbivory, pathogen attack, or drought has been studied, plants in natural and agricultural settings are frequently exposed to multiple, concurrent stresses.
A significant challenge is to understand how plants integrate signals from combined stresses to modulate the biosynthesis of specific glucosinolates like this compound. For instance, how does a plant prioritize defense against a chewing insect (JA-mediated) versus a fungal pathogen (often SA-mediated), and how does this interplay affect the expression of the crucial sulfotransferase gene SOT16? Furthermore, abiotic stresses like drought or high salinity can alter a plant's hormonal balance and nutrient uptake, which has downstream consequences for defense compound production. mdpi.com Understanding this regulatory cross-talk is essential.
Future research should employ systems biology approaches, combining transcriptomics, proteomics, and metabolomics, to model these complex regulatory networks. Investigating plants subjected to controlled, combined stress conditions (e.g., drought + herbivory, or high salinity + pathogen infection) will be crucial to:
Identify key regulatory nodes that control the flux towards specific indole glucosinolates.
Determine how the expression of biosynthesis genes, particularly SOT16, is modulated under combined stress scenarios.
Uncover the adaptive significance of up- or down-regulating this compound in response to complex environmental cues.
Advanced Analytical Techniques for Spatiotemporal Dynamics
Glucosinolates are not uniformly distributed throughout the plant; their concentration varies between organs, tissues, and even within different parts of a single leaf. frontiersin.org This spatial arrangement is critical to their defensive function, concentrating them in valuable or vulnerable tissues. While High-Performance Liquid Chromatography (HPLC) is the standard for quantifying glucosinolates from tissue extracts, it does not provide spatial information at the cellular level. frontiersin.org A major challenge is to visualize the precise location of this compound within living plant tissues and to monitor its accumulation and transport in real-time.
Advanced analytical techniques are required to overcome this hurdle. Mass Spectrometry Imaging (MSI), such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) and Desorption Electrospray Ionization (DESI-MSI), offers a powerful solution. These techniques can map the distribution of specific molecules across a tissue section with high resolution, allowing researchers to see exactly where this compound is stored.
Furthermore, understanding the temporal dynamics—when and where the biosynthetic pathway is activated—is equally important. This can be achieved through molecular and genetic tools.
Reporter Gene Fusions: Fusing the promoter regions of key biosynthetic genes (e.g., CYP79B2, CYP83B1, SOT16) to reporter genes like β-glucuronidase (GUS) or Green Fluorescent Protein (GFP) can provide a visual readout of gene activation in response to specific stimuli.
In Vivo Biosensors: The development of genetically encoded biosensors for glucosinolates or their precursors could enable real-time monitoring of their production and movement within the plant.
These advanced methods will be instrumental in answering questions about the subcellular storage of this compound and its transport dynamics during a defense response.
Sustainable Agricultural Applications for Plant Defense Enhancement
The ultimate goal of much of this research is to translate fundamental knowledge into practical applications for sustainable agriculture. The defensive properties of glucosinolates present a clear opportunity to develop novel methods for crop protection, reducing reliance on synthetic pesticides. mdpi.com However, harnessing this compound specifically presents unique challenges and opportunities.
The fact that some specialist pests have evolved a detoxification mechanism (sulfatase) against glucosinolates suggests that these compounds exert significant selective pressure and are effective defenses. frontiersin.org This opens several avenues for agricultural applications:
Biomarker for Resistance: The levels of this compound could be used as a metabolic marker in breeding programs to select for crop varieties with enhanced resistance to pests that lack the corresponding sulfatase enzyme.
Targeted Bio-pesticides: Research into the specific hydrolysis products of this compound could lead to the development of novel, targeted biopesticides. Understanding their spectrum of activity is essential.
Inhibiting Pest Detoxification: A sophisticated strategy could involve developing compounds that inhibit insect sulfatase enzymes. When applied to a crop, such an inhibitor would render the pest vulnerable to the plant's natural glucosinolate-based defenses, effectively re-arming the plant.
A significant challenge is the "double-edged sword" nature of glucosinolates, which can deter generalist pests but attract specialists. mdpi.com Therefore, any strategy to enhance this compound levels in crops must be carefully evaluated for its net effect on the entire pest and pathogen community. Future research must focus on field trials and ecological studies to validate the efficacy and sustainability of these approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
